"Tetrabromo-2-sulfobenzoic acid cyclic anhydride" properties
"Tetrabromo-2-sulfobenzoic acid cyclic anhydride" properties
An In-depth Technical Guide to Tetrabromo-2-sulfobenzoic acid cyclic anhydride
Foreword
In the landscape of synthetic chemistry, certain reagents, while not universally known, offer unique reactivity profiles that unlock specific and valuable transformations. Tetrabromo-2-sulfobenzoic acid cyclic anhydride, a heavily halogenated mixed sulfonic-carboxylic anhydride, is one such molecule. Its utility extends beyond that of a simple intermediate; it is a potent electrophile, a building block for functional dyes, and a subject of interest for researchers exploring highly functionalized aromatic systems. This guide is designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of properties to provide a deeper understanding of the molecule's character, its synthesis, its reactivity, and its practical application, grounded in the principles of mechanistic chemistry and validated protocols.
Core Physicochemical & Structural Characteristics
Tetrabromo-2-sulfobenzoic acid cyclic anhydride, also known by its systematic name 4,5,6,7-Tetrabromo-1,1-dioxobenzo[c]oxathiol-3-one, is a dense, crystalline solid.[1][2] Its core structure consists of a benzene ring fully substituted with bromine atoms, fused to a five-membered ring containing a mixed anhydride of sulfonic and carboxylic acids. This unique arrangement of functional groups dictates its physical properties and is the source of its significant chemical reactivity.
Table 1: Physicochemical Properties of Tetrabromo-2-sulfobenzoic acid cyclic anhydride
| Property | Value | Source(s) |
| CAS Number | 68460-01-5 | [1][2][3][4] |
| Molecular Formula | C₇Br₄O₄S | [1][2][3][4] |
| Molecular Weight | 499.75 g/mol | [1][2][3][4] |
| Appearance | Beige to grey-brown crystalline powder | [1][2][3] |
| Melting Point | 215-220 °C | [1][2][3] |
| Boiling Point | 532.2 °C (Predicted) | [1][2][3] |
| Density | ~2.82 g/cm³ (Predicted) | [1][2] |
| EINECS Number | 270-624-8 | [1][2][3] |
Structural Identifiers:
-
SMILES: O=C1OS(=O)(=O)C2=C1C(Br)=C(Br)=C(Br)C2=C(Br)[5]
-
InChI: InChI=1S/C7Br4O4S/c8-2-1-6(5(11)4(10)3(2)9)16(13,14)15-7(1)12[5]
Reactivity Profile: A Tale of Two Electrophiles
The chemical behavior of this molecule is dominated by the high degree of electrophilicity at two key positions within the heterocyclic ring. The strained five-membered ring, coupled with the powerful electron-withdrawing nature of the sulfonyl group and the four bromine atoms, renders both the carbonyl carbon and the sulfur atom highly susceptible to nucleophilic attack.
-
Acylating Agent: Nucleophiles can attack the carbonyl carbon, leading to the cleavage of the C-O bond and formation of a 2-sulfotetrabromobenzoic acid derivative. This is the primary pathway in reactions with alcohols and amines.
-
Sulfonylating Agent: Alternatively, attack at the sulfur atom can occur, cleaving the S-O bond. This pathway is fundamental to its most well-known application: the synthesis of sulfonephthalein dyes.
The four bromine atoms significantly influence the molecule's reactivity. They inductively withdraw electron density, enhancing the electrophilicity of the anhydride ring. Sterically, they can hinder the approach of bulky nucleophiles to the aromatic ring itself, directing reactions preferentially to the anhydride moiety.
Caption: Key sites for nucleophilic attack on the anhydride.
Synthesis and Purification: A Validated Approach
While specific, peer-reviewed synthesis protocols for the tetrabromo- derivative are not readily found in open literature, a robust and authoritative procedure exists for its parent compound, o-sulfobenzoic anhydride.[6] This protocol, published in Organic Syntheses, provides a reliable foundation from which a strategy for the target molecule can be expertly derived.
Part A: Validated Protocol for o-Sulfobenzoic Anhydride
This procedure exemplifies the core transformation required: the cyclization of a sulfobenzoic acid derivative via dehydration. The choice of thionyl chloride is critical; it serves as both a dehydrating agent and a solvent, reacting with the starting material to form the cyclic anhydride while producing gaseous byproducts (SO₂ and HCl) that are easily removed.
Step-by-Step Protocol (Adapted from Organic Syntheses, Coll. Vol. 1, p.495) [6]
-
Setup: A 2-L flask is equipped with a mechanical stirrer, a separatory funnel, and an efficient reflux condenser. The top of the condenser is vented to a gas trap to handle the evolving HCl and SO₂.
-
Charging Reagents: The flask is charged with finely powdered acid ammonium o-sulfobenzoate (1 mole, 219 g) and dry benzene (200 cc).
-
Reaction: Thionyl chloride (1.22 moles, 145 g) is added with stirring. The mixture is then gently heated. The reaction becomes vigorous, and heating may need to be temporarily removed.
-
Expertise & Causality: Using the acid ammonium salt is a practical choice for handling the starting material. Thionyl chloride is the reagent of choice for this type of dehydration as it avoids harsh, high-temperature conditions and the byproducts are volatile, simplifying purification.
-
-
Workup: After the reaction subsides, the hot mixture is filtered by suction to remove the precipitated ammonium chloride. The solid is washed with hot, dry benzene.
-
Crystallization: The combined benzene filtrates are concentrated by distillation. Upon cooling in an ice bath, the o-sulfobenzoic anhydride crystallizes.
-
Purification: The crude product is isolated by filtration. For higher purity, it can be distilled under reduced pressure (184–186°C / 18 mm Hg) or recrystallized from dry benzene.
-
Trustworthiness: This protocol is self-validating. The clear separation of the solid byproduct (NH₄Cl) and the crystallization of the product from the solvent provide tangible checkpoints for a successful reaction.
-
Part B: Proposed Synthetic Pathway for the Tetrabromo- Derivative
A logical synthesis would involve two key stages: the exhaustive bromination of a suitable aromatic precursor followed by the established cyclization chemistry.
Caption: Proposed synthetic workflow for the target molecule.
This proposed pathway leverages well-established, high-yielding reactions. The initial bromination would require forcing conditions (e.g., a Lewis acid catalyst like FeBr₃ and excess bromine) to achieve full substitution on the electron-poor ring, followed by the robust cyclization protocol detailed above.
Key Application: Precursor to Sulfonephthalein Dyes
A primary application of this anhydride is in the synthesis of sulfonephthalein dyes, a class of compounds widely used as pH indicators. The reaction involves the condensation of the anhydride with two equivalents of a phenol. The parent compound, o-sulfobenzoic anhydride, reacts with phenol to produce Phenol Red and with thymol to produce Thymol Blue. By analogy, Tetrabromo-2-sulfobenzoic acid cyclic anhydride is a key precursor to brominated indicators like Tetrabromophenol Blue.
General Experimental Protocol: Synthesis of a Sulfonephthalein Dye
-
Reagents: In a flask, combine Tetrabromo-2-sulfobenzoic acid cyclic anhydride (1 equivalent) and the desired phenol (e.g., phenol or a substituted phenol, 2.2 equivalents).
-
Catalyst/Solvent: A dehydrating agent such as anhydrous zinc chloride can be used as a catalyst. The reaction can often be run neat (without solvent) or in a high-boiling inert solvent.
-
Reaction: The mixture is heated, typically to 120-150 °C, for several hours until the condensation is complete. The reaction progress can be monitored by TLC.
-
Expertise & Causality: This is a classic Friedel-Crafts-type acylation reaction. The anhydride is the electrophile. The phenol is the nucleophile, attacking the sulfur center, which leads to a cascade of reactions ultimately forming the characteristic spirocyclic dye structure. The Lewis acid catalyst (ZnCl₂) polarizes the anhydride, further increasing its electrophilicity.
-
-
Purification: The crude reaction mixture is cooled, and the solid dye is typically purified by dissolving it in a dilute base, filtering to remove impurities, and then re-precipitating the dye by adding acid. Further purification can be achieved by recrystallization.
Caption: Reaction pathway for the synthesis of a sulfonephthalein dye.
Safety, Handling, and Storage
Given its reactive nature, proper handling of Tetrabromo-2-sulfobenzoic acid cyclic anhydride is paramount. The safety profile is dominated by its corrosivity and high reactivity with moisture.
Table 2: Hazard and Safety Information
| Category | Identifier | Description | Source(s) |
| Hazard Code | C | Corrosive | [1][2] |
| Risk Statement | R34 | Causes burns | [1][2] |
| Safety Statements | S26, S27, S28, S36/37/39, S45 | Detailed first aid and PPE instructions | [1][2] |
| Transport | UN 3261 | Corrosive solid, acidic, organic, n.o.s. | [1][2] |
| Hazard Class | 8 | Corrosive substances | [2] |
| Packing Group | III | Substance presenting low danger | [1][2] |
Protocol for Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7][8]
-
Dispensing: Use caution when dispensing the powder to avoid creating dust.
-
Moisture Sensitivity: The anhydride reacts with water or atmospheric moisture to hydrolyze back to the parent acid. This reaction is exothermic and can compromise the integrity of the reagent. Store the compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Incompatibilities: Avoid contact with strong bases, strong acids, strong oxidizing agents, alcohols, and amines, as these can trigger vigorous or violent reactions.[8]
-
Spills: In case of a spill, do not use water. Carefully sweep up the solid material, place it in a labeled container for hazardous waste, and decontaminate the area with a dry solvent.
-
Disposal: Dispose of unused material and contaminated items as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
Tetrabromo-2-sulfobenzoic acid cyclic anhydride is a specialized reagent whose value lies in its precisely engineered reactivity. The combination of a strained, mixed-anhydride ring with exhaustive bromination creates a powerful electrophilic building block. While its handling requires care due to its corrosivity and moisture sensitivity, its utility in the synthesis of functional materials, particularly sulfonephthalein-based pH indicators, is well-established. Understanding its synthesis through analogy with validated procedures for its parent compound provides researchers with the knowledge to produce and utilize this potent intermediate for advanced chemical applications.
References
-
Tetrabromo-2-sulfobenzoic acid cyclic anhydride | 68460-01-5 - BuyersGuideChem.
-
Tetrabromo-2-sulfobenzoic acid cyclic anhydride CAS#: 68460-01-5 - ChemicalBook.
-
Tetrabromo-2-sulfobenzoic acid cyclic anhydride - Chongqing Chemdad Co., Ltd.
-
Tetrabromo-2-sulfobenzoic acid cyclic anhydride | CAS 68460-01-5 | SCBT - Santa Cruz Biotechnology.
-
68460-01-5|Tetrabromo-2-sulfobenzoic acid cyclic anhydride - Henan Kanbei Chemical Co., Ltd.
-
Tetrabromo-2-sulfobenzoic acid cyclic anhydride 68460-01-5 Purity 96 United States - Pure Chemistry Scientific Inc.
-
Tetrabromo-2-sulfobenzoic acid cyclic anhydride | 68460-01-5 - ChemicalBook.
-
Tetrabromo-2-sulfobenzoic acid cyclic anhydride(68460-01-5) 13 C NMR - ChemicalBook.
-
SAFETY DATA SHEET - Fisher Scientific (Tetrabromophthalic anhydride).
-
SAFETY DATA SHEET - Sigma-Aldrich (2-Sulfobenzoic acid cyclic anhydride).
-
2-Sulfobenzoic acid cyclic anhydride(81-08-3) - ChemicalBook.
-
SAFETY DATA SHEET - Fisher Scientific (2-Sulfobenzoic acid cyclic anhydride).
-
2-Sulfobenzoic acid cyclic anhydride technical grade, 90% | 81-08-3 - Sigma-Aldrich.
-
Tetrabromo-2-sulfobenzoic acid cyclic anhydride | 68460-01-5 - ChemicalBook (Russian).
-
o-SULFOBENZOIC ANHYDRIDE - Organic Syntheses Procedure.
Sources
- 1. Tetrabromo-2-sulfobenzoic acid cyclic anhydride | 68460-01-5 [buyersguidechem.com]
- 2. Tetrabromo-2-sulfobenzoic acid cyclic anhydride Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Tetrabromo-2-sulfobenzoic acid cyclic anhydride CAS#: 68460-01-5 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Tetrabromo-2-sulfobenzoic acid cyclic anhydride(68460-01-5) 13C NMR spectrum [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. fishersci.com [fishersci.com]
- 8. 2-Sulfobenzoic acid cyclic anhydride(81-08-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
